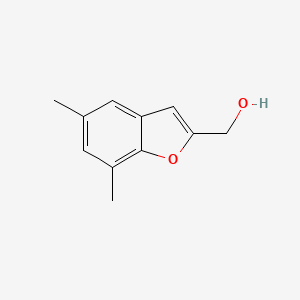

(5,7-Dimethylbenzofuran-2-yl)methanol

Description

Properties

IUPAC Name |

(5,7-dimethyl-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-8(2)11-9(4-7)5-10(6-12)13-11/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAYQUPUENSWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(O2)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,7 Dimethylbenzofuran 2 Yl Methanol and Its Analogs

Direct Synthesis Approaches to (5,7-Dimethylbenzofuran-2-yl)methanol

Direct synthetic routes to this compound primarily involve the formation of an intermediate, such as an aldehyde or a carboxylic acid, which is then reduced to the desired primary alcohol.

Phenol-Based Cyclization Reactions

A foundational strategy for constructing the 5,7-dimethylbenzofuran (B12898196) skeleton is through the cyclization of a suitably substituted phenol (B47542). The logical starting material for this compound is 2,4-dimethylphenol (B51704). This phenol possesses the requisite methyl groups at positions that will correspond to the 5 and 7 positions of the final benzofuran (B130515) product.

The general approach involves the introduction of a two-carbon unit at the ortho position to the hydroxyl group of the phenol, which then undergoes cyclization to form the furan (B31954) ring. One common method to achieve this is through the reaction of the phenoxide with an α-halo ketone or aldehyde, followed by intramolecular cyclization.

Reagents and Reaction Conditions for Primary Alcohol Formation

The direct formation of the primary alcohol functionality at the C2 position of the benzofuran ring is typically achieved through the reduction of a carbonyl group, namely an aldehyde (formyl group) or a carboxylic acid (carboxyl group).

A plausible and efficient route to this compound involves the synthesis of its aldehyde precursor, 5,7-dimethylbenzofuran-2-carbaldehyde. This intermediate can be prepared and subsequently reduced to the target alcohol.

Reduction of 5,7-Dimethylbenzofuran-2-carbaldehyde:

The conversion of the aldehyde to a primary alcohol is a standard transformation in organic synthesis, readily accomplished using various reducing agents.

| Reducing Agent | Solvent | Typical Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | Ethanol (B145695), Methanol (B129727) | Room temperature |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | 0 °C to room temperature, followed by aqueous workup ic.ac.ukrochester.eduadichemistry.com |

This table is generated based on general chemical knowledge and may not represent specific optimized conditions for this exact substrate.

Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, including aldehydes and ketones. mdpi.commasterorganicchemistry.comchemistrysteps.com Sodium borohydride is a milder and more selective reagent, also effective for the reduction of aldehydes and ketones. rsc.orgmnstate.edu The choice of reagent may depend on the presence of other functional groups in the molecule and desired reaction conditions. The workup for LiAlH₄ reductions typically involves the careful sequential addition of water and a base to quench the reactive aluminum species. rochester.edu

General Benzofuran Synthesis Strategies Applicable to the this compound Core

Several named reactions provide versatile pathways to the benzofuran core structure and can be adapted for the synthesis of derivatives such as this compound.

Rap-Stoermer Reaction Pathways

The Rap-Stoermer reaction is a classic method for the synthesis of 2-acylbenzofurans. researchgate.netresearchgate.net This reaction involves the condensation of a salicylaldehyde (B1680747) with an α-haloketone in the presence of a base. researchgate.net To apply this to the synthesis of a precursor for this compound, one would start with 3,5-dimethylsalicylaldehyde. Reaction with an appropriate α-haloketone would yield a 2-acyl-5,7-dimethylbenzofuran. Subsequent reduction of the ketone at the C2 position would lead to a secondary alcohol, which is not the target primary alcohol. However, a modification of this approach using a reagent that introduces a formyl or carboxyl group at the C2 position could be envisioned.

Recent advancements in the Rap-Stoermer reaction have explored various catalysts and conditions, including the use of triethylamine (B128534) (TEA) as a catalyst in solvent-free conditions, often leading to high yields. researchgate.net

Nenitzescu Reaction and Analogous Condensations

The Nenitzescu reaction is primarily known for the synthesis of 5-hydroxyindoles from the condensation of benzoquinones and β-aminocrotonic esters. wikipedia.orgrevistadechimie.rosynarchive.comrwth-aachen.de However, under certain conditions, this reaction can also yield 5-hydroxybenzofuran derivatives. mdpi.comrevistadechimie.ro While not a direct route to the 5,7-dimethylbenzofuran core, the principles of condensation and cyclization are relevant to benzofuran synthesis in general. The reaction mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org

Cyclization Reactions Involving Substituted Phenols and Alkenes/Alkynes

Modern synthetic methods offer powerful tools for the construction of benzofurans from substituted phenols and unsaturated partners like alkenes or alkynes. These reactions are often catalyzed by transition metals. For instance, the palladium-catalyzed coupling of o-alkynylphenols can lead to the formation of the benzofuran ring. To synthesize the this compound core, one could envision a strategy starting with 2,4-dimethylphenol and introducing an appropriate alkyne at the ortho position, which could then be cyclized. The choice of the alkyne substituent would be crucial to allow for the eventual introduction of the methanol group at the C2 position.

Palladium-Catalyzed Coupling Reactions for Benzofuran Ring Construction

Palladium catalysis is a versatile tool for the formation of the benzofuran skeleton, providing simplified procedures and improved yields. nih.gov Several palladium-catalyzed cross-coupling reactions are instrumental in this context, including the Sonogashira, Suzuki, and Heck reactions.

The Sonogashira coupling is a widely used method that typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. acs.org For the synthesis of benzofuran rings, this often involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. nih.govrsc.org This dual palladium- and copper-catalyzed reaction efficiently forms the C-C bond, which is followed by the ring-closing C-O bond formation to yield the benzofuran structure. acs.orgrsc.org

Another key strategy is the Suzuki cross-coupling reaction , which pairs an aryl halide with an organoboronic acid. mdpi.com This method is highly effective for synthesizing 2-arylbenzofurans, which can be precursors to compounds like this compound. mdpi.com

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, can also be adapted for benzofuran synthesis. An intramolecular Heck reaction is a key step in certain synthetic routes where an alkene is tethered to a phenolic ring via an ether linkage. nih.gov

Furthermore, palladium catalysts are employed in Tsuji-Trost-type reactions for the functionalization of pre-formed benzofuran systems. For instance, benzofuran-2-ylmethyl acetates can react with various nucleophiles in a palladium-catalyzed substitution to yield a range of 2-substituted benzofurans. nih.govresearchgate.net This demonstrates the utility of palladium not only in the de novo construction of the ring but also in the subsequent modification of benzofuran derivatives. nih.gov

Optimization of Synthetic Routes

To maximize the efficiency and yield of benzofuran synthesis, careful optimization of reaction parameters is crucial. Key factors include the choice of solvent, reaction temperature and pressure, the specific catalytic system and ligands used, and strategies to minimize unwanted byproducts.

Solvent Effects and Reaction Medium Selection

The selection of the reaction solvent is critical as it can significantly influence reaction rates, yields, and even the reaction pathway. In palladium-catalyzed couplings for benzofuran synthesis, a range of solvents has been successfully employed.

For Suzuki reactions, aqueous media, such as a mixture of ethanol and water (EtOH/H₂O), have proven effective, offering a "greener" alternative to many organic solvents. mdpi.comscielo.br Acetonitrile (MeCN) is another common choice, particularly in reactions involving the functionalization of benzofuran precursors, as it provides a good balance between substrate solubility and reaction efficiency. nih.govscielo.br In some cases, higher-boiling point solvents like N-Methyl-2-pyrrolidone (NMP) in aqueous mixtures or toluene (B28343) are used to facilitate reactions that require elevated temperatures. nih.govelsevier.es The choice often depends on the specific reactants and catalytic system. For instance, while N,N-dimethylformamide (DMF) and toluene resulted in low to no yield in certain direct arylation reactions, hexafluoroisopropanol (HFIP) gave significantly better results, likely due to its ability to stabilize charged intermediates. nih.govacs.org

Table 1: Solvent Effects in Palladium-Catalyzed Benzofuran Synthesis

| Reaction Type | Solvent System | Typical Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | EtOH/H₂O (1:1) | Good to Excellent | mdpi.com |

| Tsuji-Trost Reaction | Acetonitrile (MeCN) | Good to Excellent | nih.gov |

| Sonogashira Coupling | Aqueous NMP | Excellent | elsevier.es |

| Direct Arylation | Hexafluoroisopropanol (HFIP) | High (86%) | acs.org |

| Heck Reaction | Acetonitrile (MeCN) | Not specified | nih.gov |

Temperature and Pressure Considerations

Reaction temperature is a key parameter that directly impacts reaction kinetics. Many palladium-catalyzed reactions for benzofuran synthesis require heating to proceed at a reasonable rate. For instance, Suzuki coupling reactions are often conducted at elevated temperatures, such as 80 °C. mdpi.com Higher temperatures, around 120 °C, are frequently used in Tsuji-Trost-type reactions to facilitate the nucleophilic substitution on the benzofuran-2-ylmethyl core. nih.gov

However, the optimal temperature can vary significantly. Some modern direct arylation and ring-closure reactions have been optimized to run at room temperature (25 °C) or slightly elevated temperatures (50 °C), enhancing the practicality and energy efficiency of the synthesis. acs.org Reactions are typically carried out under an inert atmosphere, such as argon or nitrogen, to prevent the degradation of the catalyst and sensitive reagents. nih.gov While most of these reactions are performed at atmospheric pressure, the use of sealed vessels may lead to a slight increase in pressure, especially when heating volatile solvents.

Catalytic Systems and Ligand Effects

The choice of the palladium catalyst and associated ligands is paramount to the success of the coupling reaction. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the regioselectivity and efficiency of the catalytic cycle. numberanalytics.com

Different palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.govnih.govelsevier.es The selection of the ligand is often tailored to the specific reaction type. For example:

In Tsuji-Trost reactions with nitrogen-based nucleophiles, bidentate phosphine (B1218219) ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) have been shown to be highly effective. nih.gov

For reactions with sulfur, oxygen, and carbon nucleophiles, a more efficient catalytic system involves [Pd(η³-C₃H₅)Cl]₂ with bulky, electron-rich phosphine ligands like XPhos. nih.gov

In Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. acs.orgelsevier.es Water-soluble phosphine ligands like 3,3',3''-phosphinidynetris(benzenesulfonic acid) trisodium (B8492382) salt can be used for reactions in aqueous media. elsevier.es

The success of the reaction can be dramatically influenced by the catalytic system, with improper selection leading to low yields or reaction failure. nih.gov

Table 2: Catalytic Systems for Benzofuran Synthesis

| Reaction Type | Palladium Source | Ligand | Co-catalyst | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Tsuji-Trost (N-nucleophiles) | Pd₂(dba)₃ | dppf | None | 120 °C | nih.gov |

| Tsuji-Trost (S, O, C-nucleophiles) | [Pd(η³-C₃H₅)Cl]₂ | XPhos | None | 120 °C | nih.gov |

| Sonogashira Coupling | Pd(OAc)₂ | Water-soluble phosphine | CuI | Not specified | elsevier.es |

| Suzuki Coupling | Pd(II) complex | Not specified | None | 80 °C | mdpi.com |

Byproduct Formation and Control Strategies

Byproduct formation is a common challenge in organic synthesis that can reduce the yield and purity of the desired product. In the synthesis of benzofurans, potential side reactions include homocoupling of starting materials, polymerization, and the formation of regioisomers. nih.govnumberanalytics.com

For instance, in attempts to synthesize 2-(aminomethyl)benzo[b]furans from 2-(3-hydroxyprop-1-yn-1-yl)phenyl acetate, the formation of benzofuran-2-ylmethanol and polymerized byproducts was observed instead of the desired product. nih.gov This highlights the importance of choosing the correct precursors and reaction conditions.

Control strategies to minimize byproducts include:

Optimizing the Catalytic System: The use of appropriate ligands can enhance the selectivity of the reaction towards the desired product. numberanalytics.com For example, using bidentate bisphosphine ligands was found to be crucial for the successful synthesis of 2-(aminomethyl)benzofurans, whereas monodentate ligands were ineffective. nih.gov

Controlling Stoichiometry: Carefully controlling the ratio of reactants can minimize side reactions like homocoupling.

Temperature and Reaction Time: Fine-tuning the reaction temperature and duration can prevent the decomposition of products and the formation of thermal byproducts.

Regioselectivity Control: In reactions where multiple isomers can be formed, the choice of catalyst, ligand, or directing groups can be used to favor the formation of the desired regioisomer. numberanalytics.com

Advanced Synthetic Techniques in Benzofuran Chemistry

Beyond classical cross-coupling reactions, advanced synthetic techniques are continuously being developed to construct and functionalize the benzofuran core with greater efficiency and complexity. numberanalytics.com These methods often provide access to novel benzofuran structures that are difficult to obtain through traditional routes.

One significant area of advancement is C-H activation/functionalization . This strategy allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds on the benzofuran scaffold or its precursors. This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials like halides or organometallics. numberanalytics.com

Multicomponent reactions (MCRs) represent another powerful strategy. MCRs allow for the synthesis of complex benzofuran derivatives in a single step from three or more starting materials, which significantly improves efficiency by reducing the number of synthetic steps, purification processes, and waste generation. numberanalytics.com

Novel cyclization strategies are also emerging. For example, palladium-catalyzed tandem cyclization and silylation of easily accessible 1,6-enynes have been developed to produce silyl (B83357) benzofurans under mild conditions. rsc.org Furthermore, innovative techniques involving substituent migration on a phenolic ring have been discovered, enabling the synthesis of diverse and highly substituted benzofurans from readily available starting materials. tus.ac.jp These cutting-edge methods are expanding the toolkit available to chemists for the synthesis of complex molecules like this compound and its analogs. numberanalytics.comtus.ac.jp

Solid-Phase Synthesis Applications

Solid-phase organic synthesis (SPOS) has become a cornerstone in combinatorial chemistry, enabling the rapid generation of large libraries of compounds for drug discovery. crsubscription.com This technique has been successfully applied to the synthesis of benzofuran derivatives, offering advantages over traditional solution-phase methods, such as simplified purification and the potential for automation. crsubscription.com

One of the key strategies in SPOS is the use of a solid support, typically a resin, to which a starting material is anchored via a linker. The synthesis proceeds in a stepwise manner, with excess reagents and by-products being easily washed away after each step. The final product is then cleaved from the solid support. crsubscription.com

Several approaches to the solid-phase synthesis of benzofurans have been reported. For instance, a method involving solid-supported intramolecular radical cyclizations has been used to create the benzofuran core. In this process, a starting phenol is immobilized on a carboxylated polystyrene or TentaGel resin. The cyclization is then initiated to form the benzofuran ring, which is subsequently cleaved from the support.

Another notable solid-phase method is the palladium-catalyzed heteroannulation of acetylenes. Fancelli et al. reported a synthesis where a benzoic acid derivative was immobilized on a TentaGel resin. This resin-bound substrate then reacted with various acetylenes under palladium catalysis to form the benzofuran ring system. Cleavage from the resin afforded the 2-substituted benzofurans in moderate to good yields. This approach allows for the introduction of diversity at the 2-position of the benzofuran scaffold.

The table below summarizes a selection of solid-phase synthesis strategies for benzofuran analogs.

| Synthesis Strategy | Resin Support | Key Reaction | Product Type | Reference |

| Intramolecular Radical Cyclization | Carboxylated Polystyrene / TentaGel | AIBN-initiated cyclization | Benzofurans | |

| Palladium-Catalyzed Heteroannulation | TentaGel | Palladium-catalyzed reaction with acetylenes | 2-Substituted Benzofurans | |

| Cyclization of Diketones | Not specified | Cyclization with DBU | 2,3-Disubstituted Benzofurans |

These solid-phase methodologies are particularly valuable for creating libraries of benzofuran derivatives for high-throughput screening, accelerating the discovery of new therapeutic agents. nih.govimperial.ac.uk

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. nih.gov This technology has been extensively applied to the synthesis of benzofuran derivatives.

One prominent application is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to construct the benzofuran ring. A one-pot, three-component synthesis has been developed where 2-iodophenols, terminal acetylenes, and aryl iodides react under Sonogashira conditions with microwave irradiation to yield 2,3-disubstituted benzofurans. This method is particularly useful for building combinatorial libraries due to its efficiency and generality.

Another example is the microwave-assisted Rap-Stoermer reaction, where substituted salicylaldehydes react with α-haloketones. For instance, the synthesis of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones was achieved through an ultrasound and microwave-assisted Rap-Stoermer reaction, providing good yields in a short time. researchgate.net

Furthermore, microwave irradiation has been used to synthesize benzofuran-2-yl methanone (B1245722) derivatives by reacting benzofuran-2-carbohydrazides with various chalcones. nih.gov This process is noted for its easy workup, short reaction time, and high yield of novel compounds for biological evaluation. nih.gov

The following table presents examples of microwave-assisted synthesis of benzofuran analogs, highlighting the significant reduction in reaction time.

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Time | Reference |

| Three-Component Sonogashira | 2-Iodophenol, Terminal Alkyne, Aryl Iodide | Pd-catalyst, Microwave | 2,3-Disubstituted Benzofuran | 65% | Not specified | |

| Rap-Stoermer Reaction | 3-Chloroacetyl-9-methyl-9H-carbazole, Salicylaldehydes | PEG-400, CH3CN, Ultrasound/Microwave | Benzofuran-2-yl(carbazolyl)methanones | Good | Short | researchgate.net |

| Cyclocondensation | Benzofuran-2-carbohydrazides, Chalcones | Microwave Irradiation | Benzofuran-2-yl(...)methanones | High | Short | nih.gov |

Green Chemistry Principles in Benzofuran Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzofuran derivatives to create more environmentally benign and sustainable processes. nih.gov These principles focus on the use of catalysis, renewable feedstocks, and avoidance of hazardous solvents and reagents. nih.gov

Catalysis is a cornerstone of green chemistry, and palladium-catalyzed reactions are frequently used for benzofuran synthesis. nih.gov Efforts have been made to make these processes greener, for example, by developing laboratory experiments that illustrate green principles, such as using renewable starting materials like vanillin. nih.gov

A significant advancement in green benzofuran synthesis is the use of biocatalysis. For instance, the enantiopure synthesis of (S)-1-(benzofuran-2-yl)ethanol was achieved using a whole-cell biocatalyst, Lactobacillus paracasei BD87E6. This method operates in an aqueous medium under mild conditions, producing the target compound with high yield and excellent enantiomeric excess (>99.9% ee).

Electrochemical methods also offer a green alternative for synthesizing benzofuran derivatives. A catalyst-free synthesis was developed involving the electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of barbituric acids as nucleophiles. This reaction proceeds in an aqueous phosphate (B84403) buffer solution at carbon electrodes, avoiding the use of toxic catalysts and solvents.

The table below outlines various green chemistry approaches for the synthesis of benzofuran analogs.

| Green Chemistry Approach | Key Feature | Example Reaction | Advantage | Reference |

| Biocatalysis | Use of whole-cell biocatalyst (L. paracasei) | Asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone | High enantioselectivity, aqueous medium, mild conditions | |

| Electrochemical Synthesis | Catalyst- and toxic solvent-free | Electro-oxidation in aqueous buffer | Environmentally benign, simple, fast | |

| Catalysis with Renewable Feedstocks | Use of vanillin-derived precursors | Palladium-catalyzed coupling | Reduces reliance on fossil fuels | nih.gov |

| Use of Greener Solvents | Reaction in deep eutectic solvent (DES) | Copper-catalyzed one-pot synthesis | Environmentally benign solvent system | nih.gov |

These innovative and sustainable methods pave the way for the environmentally responsible production of this compound and its structurally diverse analogs.

Chemical Reactivity and Derivatization of 5,7 Dimethylbenzofuran 2 Yl Methanol

Transformations of the Methanol (B129727) Moiety

The primary alcohol functional group in (5,7-Dimethylbenzofuran-2-yl)methanol is a key site for derivatization. Standard alcohol chemistry can be applied to achieve oxidation, esterification, and etherification, thereby modifying the polarity, steric bulk, and potential biological activity of the parent molecule.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (5,7-Dimethylbenzofuran-2-yl)carbaldehyde, or further to the carboxylic acid, 5,7-Dimethylbenzofuran-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. These reactions are generally carried out at room temperature and offer high yields of the aldehyde with minimal over-oxidation.

For the conversion to the carboxylic acid, stronger oxidizing agents are required. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or Jones reagent (CrO₃ in sulfuric acid and acetone). These powerful oxidants ensure the complete conversion of the alcohol to the carboxylic acid.

| Starting Material | Product | Reagents and Conditions |

| This compound | (5,7-Dimethylbenzofuran-2-yl)carbaldehyde | PCC or DMP, CH₂Cl₂, room temperature |

| This compound | 5,7-Dimethylbenzofuran-2-carboxylic acid | 1. KMnO₄, NaOH, H₂O, heat; 2. H₃O⁺ or Jones reagent (CrO₃, H₂SO₄, acetone) |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides. These reactions are fundamental in modifying the lipophilicity and steric properties of the molecule.

Esterification: The most common method for ester synthesis is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) nih.govnih.govmasterorganicchemistry.com. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol or the removal of water is typically employed nih.govnih.gov. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). This method proceeds via a more reactive intermediate and is generally faster and not reversible. nih.gov

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers from alcohols. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.com For primary alcohols like this compound, this reaction is generally efficient. masterorganicchemistry.com Another route to ethers involves the reaction of the alcohol with alkyl halides under acidic conditions, though this is more suitable for tertiary alcohols. libretexts.orglibretexts.orgyoutube.com

| Reaction Type | Reagents and Conditions | Product Type |

| Fischer Esterification | R-COOH, H₂SO₄ (cat.), heat | (5,7-Dimethylbenzofuran-2-yl)methyl ester |

| Acylation | R-COCl or (R-CO)₂O, pyridine | (5,7-Dimethylbenzofuran-2-yl)methyl ester |

| Williamson Ether Synthesis | 1. NaH; 2. R-X | (5,7-Dimethylbenzofuran-2-yl)methyl ether |

Reduction Reactions of Benzofuran (B130515) Derivatives

Reduction of the benzofuran ring system can lead to dihydro- and perhydro-benzofuran derivatives, which are of significant interest due to their presence in many natural products and pharmaceuticals. The stability of the aromatic benzofuran ring makes its reduction challenging, often requiring specific catalytic systems.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful method for the reduction of the furan (B31954) ring in benzofuran derivatives. The choice of catalyst and reaction conditions can influence the extent of reduction, allowing for selective hydrogenation of the heterocyclic ring while preserving the benzene (B151609) ring.

Ruthenium-based catalysts have shown high activity and selectivity for the hydrogenation of benzofurans to their corresponding 2,3-dihydrobenzofurans. rwth-aachen.de For instance, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been used as effective catalysts for this transformation. rwth-aachen.de This system allows for the hydrogenation of the oxygen-containing heteroaromatic ring while keeping the aromaticity of the benzene ring intact. rwth-aachen.de The reaction can be carried out under relatively mild conditions and has been applied to a variety of substituted benzofurans. rwth-aachen.de

Cascade catalysis, employing a combination of a chiral homogeneous ruthenium-N-heterocyclic carbene complex and an in-situ activated rhodium catalyst, has been developed for the complete hydrogenation of benzofurans to enantioenriched octahydrobenzofurans. nih.gov This method allows for the controlled formation of multiple new stereocenters. nih.gov

| Catalyst System | Product | Key Features |

| Ru@SILP-LA | 2,3-Dihydrobenzofuran derivatives | Selective hydrogenation of the furan ring. rwth-aachen.de |

| Chiral Ru-NHC and Rh catalyst | Octahydrobenzofuran derivatives | Enantio- and diastereoselective complete hydrogenation. nih.gov |

Metal Hydride Reductions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reducing agents for carbonyl compounds. However, their ability to reduce the benzofuran ring is limited.

Sodium Borohydride (NaBH₄): Sodium borohydride is a mild reducing agent and is generally not capable of reducing the aromatic benzofuran ring. umass.edumasterorganicchemistry.com Its primary application in the context of benzofuran chemistry is the selective reduction of carbonyl groups attached to the ring, without affecting the heterocyclic core. umass.edu

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a much stronger reducing agent than NaBH₄. While it is highly effective for the reduction of a wide range of functional groups, its ability to reduce the benzofuran ring is not straightforward. In general, LiAlH₄ does not readily reduce isolated aromatic systems. However, under forcing conditions or with specific substitution patterns, some reduction of the heterocyclic ring may be possible, though this is not a common or high-yielding transformation. Its primary utility remains in the reduction of functional groups appended to the benzofuran nucleus.

Bioreduction and Enantioselective Transformations

Biocatalysis offers a green and highly selective alternative for the transformation of benzofuran derivatives. Enzymes and whole-cell systems can perform reductions and other transformations with high enantioselectivity, which is crucial for the synthesis of chiral compounds.

A notable example is the bioreduction of 1-(benzofuran-2-yl)ethanone to the corresponding (S)-1-(benzofuran-2-yl)ethanol using the whole-cell biocatalyst Lactobacillus paracasei. nih.govresearchgate.net This process achieves high conversion and excellent enantiomeric excess (>99% ee), providing a valuable chiral building block. nih.govresearchgate.net While this example involves the reduction of a ketone, it highlights the potential of biocatalytic methods for the enantioselective transformation of functional groups on the benzofuran scaffold.

Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure benzofuran derivatives. This can involve the enantioselective acylation of a racemic alcohol, such as (±)-(5,7-Dimethylbenzofuran-2-yl)methanol, using a lipase (B570770) enzyme and an acyl donor. One enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity.

| Method | Substrate | Product | Key Feature |

| Whole-cell Bioreduction | 1-(Benzofuran-2-yl)ethanone | (S)-1-(Benzofuran-2-yl)ethanol | High enantioselectivity (>99% ee). nih.govresearchgate.net |

| Enzymatic Kinetic Resolution | Racemic (Benzofuran-2-yl)methanol analog | Enantiopure alcohol and ester | Separation of enantiomers. |

Functionalization of the Benzofuran Ring System

Beyond the methanol group, the benzofuran ring itself can be functionalized to create a diverse range of derivatives.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of the benzofuran scaffold, the furan ring is more activated towards electrophiles than the benzene ring. Theoretical and experimental studies show that electrophilic attack preferentially occurs at the C2 position. stackexchange.comechemi.com This is due to the formation of a more stable carbocation intermediate where the positive charge can be delocalized over the benzene ring, analogous to a benzyl (B1604629) cation. stackexchange.comechemi.com

For this compound, the C2 position is already substituted. The next most likely sites for substitution would be on the benzene ring. The two methyl groups at the C5 and C7 positions are electron-donating and act as activating groups. They direct incoming electrophiles to the ortho and para positions. Therefore, electrophilic substitution would be expected to occur primarily at the C4 and C6 positions. The directing effects of the substituents are summarized in the table below.

| Substituent Group | Position | Type | Directing Effect |

| Furan Oxygen | 1 | Activating | Ortho, Para (to C2, C7a) |

| Methyl | 5 | Activating | Ortho, Para (to C4, C6) |

| Methyl | 7 | Activating | Ortho, Para (to C6) |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These methods have been applied to benzofuran derivatives to introduce a wide variety of substituents. A particularly efficient approach is the direct C-H arylation, which avoids the need for pre-functionalization (e.g., halogenation) of the benzofuran ring. researchgate.netnih.gov

For unsubstituted benzofuran, Pd-catalyzed C-H arylation occurs with high regioselectivity at the C2 position. nih.gov In cases where the C2 position is blocked, arylation can be directed to the C3 position. researchgate.net Various aryl donors, including aryl halides, boronic acids, and triarylantimony difluorides, can be used in these reactions. mdpi.comnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.com For this compound, C-H activation could potentially be used to functionalize the C3, C4, or C6 positions, depending on the directing groups and reaction conditions employed.

Synthesis of Complex Benzofuran Derivatives and Conjugates

The this compound scaffold can serve as a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry.

Triazole moieties are often incorporated into bioactive molecules. Benzofuran-triazole hybrids can be synthesized from benzofuran precursors. A common synthetic route starts with a 2-substituted benzofuran, which is elaborated to include the triazole ring. researchgate.net

For example, a synthetic pathway can begin with the conversion of a benzofuran-2-carboxylate to a benzofuran-2-carbohydrazide. ntt.edu.vn This carbohydrazide (B1668358) can then undergo cyclization with appropriate reagents to form a 1,2,4-triazole (B32235) ring. One method involves reacting the carbohydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. researchgate.netntt.edu.vn This intermediate can then be further functionalized.

A general synthetic pathway is outlined below. researchgate.net

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| a | Substituted Salicylaldehyde (B1680747) | Ethyl chloroacetate, K₂CO₃, DMF | Ethyl benzofuran-2-carboxylate |

| b | Ethyl benzofuran-2-carboxylate | NH₂NH₂·H₂O | Benzofuran-2-carbohydrazide |

| c | Benzofuran-2-carbohydrazide | CS₂, KOH; then NH₂NH₂·H₂O | 4-Amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol |

| d | Triazole-thiol derivative | Substituted aldehydes, Ethanol (B145695), Reflux | Schiff base derivatives |

| e | Schiff base derivatives | Various reagents for further modification | Final Triazole-Based Benzofuran Scaffolds |

This modular approach allows for the creation of a library of benzofuran-triazole hybrids by varying the substituents on both the benzofuran core and the reagents used in the triazole formation and subsequent derivatization steps. researchgate.net

Formation of Pyrazole (B372694) and Oxadiazole Derivatives

The synthesis of pyrazole and 1,3,4-oxadiazole (B1194373) rings from benzofuran precursors is a well-established strategy for developing new compounds with potential pharmacological activities. These reactions typically require a carbonyl or a carbohydrazide functional group at the 2-position of the benzofuran ring. While direct derivatization from this compound is not extensively documented, its conversion to key intermediates like an aldehyde or carbohydrazide would allow it to enter these synthetic pathways.

General Synthetic Pathways:

Oxadiazole Formation: The most common route to 5-(benzofuran-2-yl)-1,3,4-oxadiazole derivatives involves the cyclization of a benzofuran-2-carbohydrazide intermediate. vjol.info.vnntt.edu.vnresearchgate.net This carbohydrazide can be prepared from the corresponding ethyl benzofuran-2-carboxylate by treatment with hydrazine hydrate. vjol.info.vnnih.gov Once formed, the benzofuran-2-carbohydrazide can be cyclized with various reagents. For instance, reaction with carbon disulfide in the presence of a base yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. researchgate.netnih.govijcps.org

Pyrazole Formation: Pyrazole derivatives are often synthesized by the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. rsc.orgdergipark.org.trnih.gov Starting from a benzofuran scaffold, a common precursor is a 2-acetylbenzofuran. This ketone can undergo a Vilsmeier-Haack reaction (using POCl₃ and DMF) to form a 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which introduces the pyrazole ring system directly onto the benzofuran core. nih.gov Another approach involves reacting benzofuran chalcones (α,β-unsaturated ketones) with hydrazine to yield pyrazoline structures, which can be subsequently oxidized to pyrazoles. rsc.org

For this compound to be utilized in these syntheses, the primary alcohol would first need to be oxidized to the corresponding aldehyde, (5,7-Dimethylbenzofuran-2-yl)carbaldehyde, or further to the carboxylic acid. The aldehyde could then be used in pyrazole synthesis, while the carboxylic acid could be esterified and converted to the necessary carbohydrazide for oxadiazole formation.

| Precursor Class | Required Functional Group at C2 | Target Heterocycle | Typical Reagents |

| Benzofuran Ester | -COOEt | Oxadiazole | 1. Hydrazine Hydrate 2. CS₂/KOH |

| Benzofuran Ketone | -COCH₃ | Pyrazole | 1. Phenylhydrazine 2. POCl₃/DMF |

| Benzofuran Chalcone | -COCH=CHR | Pyrazole | Hydrazine Hydrate |

| Benzofuran Carbohydrazide | -CONHNH₂ | Oxadiazole | CS₂/KOH or Benzaldehydes |

Small Molecule Drug Conjugate (SMDC) Development

Small Molecule Drug Conjugates (SMDCs) are targeted therapeutic agents composed of a targeting ligand, a linker, and a potent cytotoxic payload, all of which are small molecules. This design allows for the selective delivery of the cytotoxic agent to cancer cells, minimizing off-target toxicity.

The benzofuran scaffold is a component of many molecules with significant biological activities, including potent anticancer properties. nih.govresearchgate.net Benzofuran-based molecules have been shown to act as inhibitors of protein kinases and tubulin polymerization, mechanisms that are highly relevant to cancer chemotherapy. nih.gov This inherent cytotoxicity makes the benzofuran nucleus a candidate for use as a payload in SMDC design.

However, a review of the available scientific literature does not indicate that this compound specifically has been developed or utilized as a component in an SMDC. While various benzofuran conjugates have been synthesized and evaluated for their antiproliferative activities, such as benzofuran-isatin conjugates, these are typically hybrid molecules rather than targeted SMDCs with a distinct ligand-linker-payload structure. nih.gov The development of an SMDC would require identifying a specific cellular target, conjugating the this compound (or a more potent derivative) to a suitable linker and a targeting ligand, a process for which there is currently no published research.

Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Scientific Literature

Despite significant interest in the computational and theoretical analysis of benzofuran derivatives for various applications, a thorough review of published scientific literature reveals a notable absence of specific studies focused on the compound this compound. While extensive research exists on the electronic structure, charge distribution, and spectroscopic properties of related benzofuran molecules, this particular substituted benzofuran methanol has not been the subject of dedicated computational investigation in the available literature.

Consequently, detailed data regarding its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Molecular Electrostatic Potential (MEP) map, Mulliken atomic charges, dipole moment, and predicted spectroscopic properties are not available. The scientific community has applied various computational methods, such as Density Functional Theory (DFT), to elucidate the properties of the broader benzofuran class, but the specific findings for this compound have not been reported.

This information gap highlights an opportunity for future research to explore the theoretical and computational characteristics of this compound, which could provide valuable insights into its chemical reactivity, stability, and potential applications. Until such studies are conducted and published, a detailed analysis as per the requested outline cannot be provided.

Mechanistic Investigations of Biological Activities of Benzofuran Derivatives

In Vitro Studies of Receptor Interactions

The interaction of small molecules with specific biological receptors is a fundamental aspect of pharmacology. For benzofuran (B130515) derivatives, their engagement with nuclear receptors like the Retinoic Acid Receptors (RARs) is of significant interest due to the therapeutic potential of modulating these pathways.

Retinoic Acid Receptor Beta (RARβ) Agonism and Related Mechanistic Pathways

Retinoic acid receptors (RARs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily and exist in three subtypes: RARα, RARβ, and RARγ. wikipedia.orgtocris.com These receptors play crucial roles in cellular processes such as differentiation, proliferation, and apoptosis. nih.govnih.gov RARs form heterodimers with retinoid X receptors (RXRs) and, upon binding to an agonist, regulate the transcription of target genes. wikipedia.orgtocris.com

While direct evidence for the interaction of (5,7-Dimethylbenzofuran-2-yl)methanol with RARβ is not extensively documented in publicly available literature, the benzofuran and particularly the naphthofuran scaffold have been explored for the development of RAR agonists. A study on naphthofuran-based arotinoids demonstrated that these compounds can act as potent agonists of RAR subtypes, with activities observed in the nanomolar range. nih.gov This suggests that the fused aromatic ring system inherent to benzofurans can serve as a suitable backbone for RAR interaction. The binding of agonists to RARs leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which in turn initiates the transcription of downstream genes. wikipedia.orgtocris.com The induction of RARβ, for instance, has been correlated with growth-inhibitory effects in breast cancer cells through the promotion of apoptosis. nih.gov

The development of selective RARβ agonists is an area of active research, with a focus on creating orally bioavailable drugs with favorable pharmacokinetic profiles. nih.gov Pharmacophore modeling, a computational method used to identify the essential three-dimensional features of a ligand required for biological activity, is a key tool in the design of such agonists. nih.govmdpi.commdpi.com A typical pharmacophore for a nuclear receptor agonist includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation to facilitate binding to the receptor's ligand-binding pocket. nih.gov

Cellular Response Studies

The interaction of a compound at the receptor level translates into a cascade of cellular events. For benzofuran derivatives, these responses can range from morphological changes like neurite outgrowth to the modulation of fundamental cellular processes and antiviral activity.

Neurite Development and Outgrowth Induction in Cellular Models

Neurite outgrowth, the process by which neurons extend their axons and dendrites, is a critical aspect of neuronal development and regeneration. moleculardevices.commoleculardevices.commdpi.com Several studies have investigated the potential of various compounds to modulate this process in vitro. While specific data for this compound is limited, other benzofuran derivatives have shown promise in this area. For instance, three new benzofuran derivatives isolated from Phellinus ribis demonstrated the ability to promote neurite outgrowth in nerve growth factor (NGF)-mediated PC12 cells. nih.gov This suggests that the benzofuran scaffold can positively influence neuronal differentiation.

The mechanisms underlying neurite outgrowth are complex and involve intricate signaling pathways. moleculardevices.commdpi.com High-content screening of bioactive small molecules on human induced pluripotent stem cell (hiPSC)-derived neurons has identified numerous compounds that modulate neurite growth, highlighting the diversity of targets and pathways involved. nih.gov

| Cell Line | Compound Type | Observed Effect on Neurite Outgrowth | Reference |

| PC12 cells | Benzofuran derivatives from Phellinus ribis | Promotion of neurite outgrowth in the presence of NGF | nih.gov |

| hiPSC-derived neurons | Various bioactive small molecules | Identification of 108 compounds that modulate neurite growth | nih.gov |

Modulation of Cellular Processes by Benzofuran Scaffolds

Benzofuran derivatives have been shown to influence a variety of cellular processes, underscoring their potential as versatile therapeutic agents. mdpi.comnih.gov Their biological activities extend to anticancer, antimicrobial, and neuroprotective effects. mdpi.comnih.govnih.gov For example, certain benzofuran derivatives have been found to exhibit neuroprotective and antioxidant activities in primary cultured rat cortical neuronal cells. nih.gov

The structural diversity of benzofuran derivatives allows for the modulation of numerous cellular targets. Structure-activity relationship (SAR) studies have been crucial in identifying the structural features necessary for these activities. For instance, in the context of anticancer activity, substitutions at various positions on the benzofuran ring have been shown to significantly impact cytotoxicity and selectivity against cancer cell lines. mdpi.com

In Vitro Studies on Anti-HIV Activity of Benzofuran Derivatives

The benzofuran nucleus has been identified as a valuable scaffold in the development of anti-HIV agents. researchgate.netresearchgate.netscilit.com Numerous studies have synthesized and evaluated a wide range of benzofuran derivatives for their ability to inhibit HIV-1 replication in vitro.

One study reported the synthesis of a novel series of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and related heterocyclic systems. researchgate.netscilit.com Several of these compounds demonstrated significant anti-HIV-1 activity. For example, compounds 5c and 9a from this series showed a notable reduction in the viral cytopathic effect. researchgate.netscilit.com Specifically, compound 9a was confirmed to have moderate anti-HIV activity. researchgate.netscilit.com

Another investigation focused on novel 3-benzoylbenzofurans and their pyrazole (B372694) derivatives. rsc.org The study found that while the 3-benzoylbenzofurans were highly cytotoxic, their pyrazole derivatives exhibited lower cytotoxicity and, in some cases, potent anti-HIV activity. rsc.org This highlights the importance of structural modifications to the benzofuran core to optimize both efficacy and safety.

| Compound Class | Key Findings | Reference |

| 1-(1-Benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides | Compounds 5c and 9a showed significant reduction in viral cytopathic effect. | researchgate.netscilit.com |

| 3-Benzoylbenzofurans and Pyrazole Derivatives | Pyrazole derivatives showed lower cytotoxicity and potent anti-HIV activity. | rsc.org |

| Benzofurans with C-2 Heterocyclic Substituents | Certain derivatives exhibited interesting anti-HIV-1 activity, with the spacer between the rings being important. | researchgate.netnih.gov |

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. SAR and pharmacophore modeling are indispensable tools in this endeavor, guiding the design of more potent and selective compounds.

For benzofuran derivatives, SAR studies have provided valuable insights into the structural requirements for their diverse biological activities. In the context of anticancer activity, it has been found that substitutions at the C-2 position of the benzofuran ring are often crucial for cytotoxicity. mdpi.com The nature and position of substituents on both the benzene (B151609) and furan (B31954) rings can significantly influence the compound's interaction with its biological target.

Pharmacophore modeling helps to abstract the key chemical features responsible for a molecule's activity. nih.govmdpi.commdpi.com A pharmacophore model for a RARβ agonist, for instance, would likely include a hydrophobic core corresponding to the benzofuran scaffold, along with specific locations for hydrogen bond donors and acceptors that mimic the interactions of the natural ligand, retinoic acid. nih.gov The development of such models is essential for the virtual screening of large compound libraries to identify novel and potent RARβ agonists. nih.govnih.gov

The anti-HIV activity of benzofuran derivatives is also highly dependent on their structure. SAR studies have shown that the nature of the substituent at the 2-position of the benzofuran ring and the presence of a spacer between the benzofuran core and other heterocyclic rings can dramatically affect antiviral potency. nih.gov These findings are critical for the rational design of new benzofuran-based anti-HIV agents with improved therapeutic profiles.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The in vitro ADME properties of a compound are crucial for predicting its pharmacokinetic behavior in vivo. While specific data for This compound is not available, we can discuss the general assessment of these properties for benzofuran derivatives.

1 Aqueous Solubility Assessment

Standard methods for assessing aqueous solubility include kinetic and thermodynamic solubility assays.

3 Metabolic Stability in Liver Microsomes and Hepatocytes

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. nih.gov High metabolic stability can lead to a longer half-life and greater systemic exposure. In vitro assays using liver microsomes or hepatocytes are standard methods for evaluating metabolic stability. researchgate.net

For This compound , potential sites of metabolism could include the hydroxymethyl group (oxidation to an aldehyde and then a carboxylic acid) and the aromatic rings (hydroxylation). The methyl groups could also be subject to hydroxylation. The rate of metabolism would be determined by the specific cytochrome P450 (CYP) enzymes involved.

The metabolic stability is typically reported as the in vitro half-life (t₁/₂) or intrinsic clearance (CLᵢₙₜ).

A hypothetical data table for the metabolic stability of benzofuran derivatives is presented below.

| Compound ID | Human Liver Microsomes (t₁/₂, min) |

| BF-X | > 60 |

| BF-Y | 25 |

| This compound (Hypothetical) | Data Not Available |

This table is for illustrative purposes and does not represent actual experimental data.

Natural Occurrence and Biosynthetic Pathways of Benzofuran Compounds

Isolation of Benzofuran (B130515) Derivatives from Natural Sources

Benzofuran derivatives are found extensively in higher plants. nih.govrsc.org Families such as Asteraceae (the daisy family), Moraceae (the mulberry family), Rutaceae (the citrus family), and Liliaceae are particularly rich sources of these compounds. nih.govnih.govrsc.org The isolation of these molecules is a key step in natural product chemistry, allowing for their structural elucidation and biological evaluation.

Phytochemical analysis of various plant species has led to the identification of a multitude of benzofuran derivatives. These investigations typically involve extraction of plant material with solvents, followed by chromatographic separation to isolate pure compounds. For instance, euparin, a benzofuran derivative, was identified during a phytochemical investigation of Senecio glaucus L. ekb.eg Similarly, the heartwood of plants from the Dalbergia genus has been a source of novel benzofuran compounds. researchgate.net

The family Asteraceae is one of the most prolific sources of benzofuran compounds. nih.govrsc.org Genera such as Senecio and Eupatorium have yielded numerous structurally diverse benzofurans. ekb.egresearchgate.net Research on Senecio glaucus not only isolated three benzofuran derivatives but also highlighted their antimicrobial properties. ekb.eg The following table summarizes examples of benzofuran derivatives isolated from different plant sources.

| Compound Name | Plant Source | Plant Family |

| Euparin | Senecio glaucus L. | Asteraceae |

| 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone | Senecio glaucus L. | Asteraceae |

| 1-1'-(6-methoxybenzofuran-2,5-diyl) diethanone | Senecio glaucus L. | Asteraceae |

| Psoralen | Found in various plants including Psoralea corylifolia | Fabaceae |

| Angelicin | Psoralea corylifolia L. | Fabaceae |

| Ailanthoidol (B1236983) | Zanthoxylum ailanthoides | Rutaceae |

| Moracin M | Morus alba L. | Moraceae |

This table presents a selection of naturally occurring benzofuran derivatives and their plant origins.

Proposed Biosynthetic Routes to Benzofuran Scaffolds

The biosynthesis of the benzofuran core in plants is a complex process that is not yet fully elucidated for all structural types. However, several pathways have been proposed based on the structures of isolated natural products and feeding studies with labeled precursors.

One of the primary proposed pathways involves the cyclization of precursors derived from the shikimate and acetate-malonate pathways. For many simple benzofurans, the biosynthesis is thought to proceed through phenylpropanoid intermediates. For example, a common route may involve the oxidative cyclization of an appropriately substituted cinnamic acid derivative or a related phenolic precursor.

A plausible biosynthetic pathway for benzofuran derivatives isolated from Senecio glaucus has been proposed. ekb.eg This pathway likely starts from a simple phenolic precursor which undergoes a series of modifications, including prenylation, oxidation, and cyclization, to form the benzofuran ring system. Another suggested route involves the reduction of aurones, a class of flavonoids, to form corresponding allylic alcohols, which can then be converted to the benzofuran structure. rsc.org This highlights the close biosynthetic relationship between different classes of plant phenolic compounds.

Chemotaxonomic Significance of Benzofuran Derivatives

Chemotaxonomy is the field of biology that utilizes chemical information to classify organisms. The distribution of specific secondary metabolites, such as benzofuran derivatives, is often restricted to certain plant taxa, making them useful as chemotaxonomic markers.

The presence of complex benzofurans and related furanoeremophilanes in the genus Senecio has been studied for its chemotaxonomic significance. ekb.eg The structural patterns of these compounds can help in the classification and differentiation of species within this large and complex genus. Similarly, the occurrence of eupomatenoids, a class of neolignans featuring a benzofuran scaffold, was initially noted in the Eupomatiaceae family, highlighting their potential as taxonomic markers. rsc.org

The widespread distribution of benzofurans within the Asteraceae family suggests that the genetic and enzymatic machinery for their production is a conserved trait within this group. nih.govrsc.org By comparing the specific types of benzofuran derivatives produced by different species, botanists can infer evolutionary relationships and refine plant classification systems.

Future Directions and Emerging Research Avenues

Design of Novel Benzofuran (B130515) Architectures

The inherent versatility of the benzofuran core allows for extensive structural modification to enhance therapeutic efficacy and explore new biological activities. mdpi.com Future design strategies are moving beyond simple substitutions to the creation of more complex and targeted molecular architectures.

One promising approach is the development of hybrid molecules , where the benzofuran moiety is combined with other known pharmacophores. acs.orgmdpi.com This strategy aims to create synergistic effects, yielding compounds with multi-target activity. For instance, combining the benzofuran core with neuroactive functional groups like propargylamines or quinolinol moieties is being explored to develop multi-target agents for Alzheimer's disease. nih.gov

Another key area is the use of scaffold hopping and conformational restriction . These medicinal chemistry strategies involve replacing the central benzofuran core with other isosteres or restricting the molecule's flexibility to improve its binding affinity and selectivity for a specific biological target. nih.gov This has been successfully applied in the design of potent inhibitors for targets like Lysine-specific demethylase 1 (LSD1), an important enzyme in cancer therapy. nih.gov

Furthermore, researchers are investigating unconventional architectures, such as "tubular form with the stopper" designs, which challenge traditional approaches to enzyme inhibition and may offer enhanced pharmacological performance. acs.org The goal of these novel designs is to improve interaction with enzyme active sites and enhance pharmacokinetic properties. acs.org

| Design Strategy | Objective | Example Application Area |

| Hybrid Molecules | Achieve synergistic effects and multi-target activity. | Alzheimer's Disease, Cancer nih.govmdpi.com |

| Scaffold Hopping | Identify novel active compounds with improved properties. | Cancer (LSD1 Inhibition) nih.gov |

| Conformational Restriction | Increase binding affinity and selectivity. | Cancer (LSD1 Inhibition) nih.gov |

| Unconventional Architectures | Enhance pharmacological performance and enzyme interaction. | Alzheimer's Disease acs.org |

Application of Machine Learning and AI in Benzofuran Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new benzofuran-based therapeutics. sciencedaily.comrsc.org These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. researchgate.net

AI and ML algorithms can be trained on large libraries of chemical compounds to predict the biological activity of novel benzofuran derivatives. researchgate.net This accelerates the initial screening process, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. astrazeneca.com For example, machine learning models, such as graph neural networks, can predict the properties of molecules, helping to narrow down the vast chemical space to the most promising candidates. astrazeneca.com

Furthermore, AI can optimize reaction conditions for the synthesis of complex benzofuran molecules. sciencedaily.com By learning from experimental data, AI can suggest the ideal parameters to maximize yield and purity, making the synthesis process more efficient and accessible. sciencedaily.com This data-driven approach, sometimes referred to as the chemical "reactome," can significantly speed up the design and manufacturing of new pharmaceuticals. cam.ac.uk The combination of automated experiments with AI allows for a deeper understanding of chemical reactivity. cam.ac.uk

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial in the development of benzofuran derivatives. This integrated approach allows for a more rational and efficient drug design process. researchgate.net

Molecular docking simulations are widely used to predict the binding modes of benzofuran compounds within the active sites of target proteins. nih.govnih.gov This provides valuable insights into the structure-activity relationships (SAR) and helps guide the design of more potent and selective inhibitors. nih.govmdpi.com For instance, docking studies have been instrumental in understanding how benzofuran derivatives interact with acetylcholinesterase, a key target in Alzheimer's disease treatment. nih.gov

Following computational predictions, chemical synthesis is employed to create the designed molecules. nih.gov Modern synthetic methodologies, including transition-metal catalysis and novel cyclization strategies, provide efficient routes to a diverse range of benzofuran structures. nih.gov

The synthesized compounds are then subjected to biological evaluation to validate the computational predictions and determine their actual therapeutic potential. nih.gov This iterative cycle of design, synthesis, and testing, where computational and experimental results feed back into each other, accelerates the discovery of lead compounds. researchgate.net Techniques like Density Functional Theory (DFT) are also used to verify experimental results and estimate the stability and reactivity of new compounds. researchgate.netrsc.org

| Methodology | Role in Drug Discovery |

| Computational Modeling (e.g., Molecular Docking, DFT) | Predicts binding interactions, guides molecular design, and analyzes stability. nih.govrsc.org |

| Chemical Synthesis | Creates the designed molecules for biological testing. nih.gov |

| Biological Evaluation (In vitro / In vivo) | Validates computational predictions and determines therapeutic activity. nih.gov |

Exploration of New Biological Targets and Pathways

While benzofurans have shown promise against established targets, a significant future direction is the exploration of novel biological targets and pathways. The unique chemical structure of the benzofuran scaffold makes it a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological molecules. nih.gov

Current research has identified benzofuran derivatives as potential modulators of several important biological targets:

Neurodegenerative Diseases : Beyond acetylcholinesterase, benzofurans are being investigated as inhibitors of Aβ fibril formation and butyrylcholinesterase in the context of Alzheimer's disease. nih.gov

Cancer : Novel targets for benzofuran derivatives include Lysine-specific demethylase 1 (LSD1) and the estrogen receptor for breast cancer. nih.govox.ac.uk Researchers are also exploring their potential as dual PI3K/VEGFR-2 inhibitors. researchgate.net

Infectious Diseases : Recent studies have identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, highlighting their potential as broad-spectrum antiviral agents. nih.gov

The future of benzofuran research will involve systematically screening these compounds against a wider array of biological targets. This exploration could uncover entirely new therapeutic applications for compounds like (5,7-Dimethylbenzofuran-2-yl)methanol and its derivatives, addressing unmet medical needs in areas such as inflammation, metabolic disorders, and rare diseases. mdpi.comrsc.org The ability of benzofurans to induce apoptosis and generate reactive oxygen species (ROS) in cancer cells points to complex mechanisms of action that warrant further investigation. mdpi.com

Q & A

How can researchers optimize the synthetic yield of (5,7-Dimethylbenzofuran-2-yl)methanol while minimizing byproduct formation?

Level: Advanced

Methodological Answer:

The synthesis of benzofuran derivatives often involves aldehyde reduction or protection/deprotection strategies. For example, sodium borohydride reduction in methanol (as in the synthesis of analogous benzyl alcohols, see ) can achieve yields >90% under controlled conditions. Key parameters include:

- Solvent choice : Methanol is preferred for its polarity and ability to stabilize intermediates.

- Reaction time : Extended stirring (e.g., 24 hours) ensures complete conversion.

- Protecting groups : Using tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during multi-step syntheses can prevent unwanted side reactions .

To minimize byproducts, monitor reaction progress via TLC or HPLC and optimize stoichiometry (e.g., 1.2 equiv. of t-BuMeSiCl for silylation).

What analytical techniques are most reliable for resolving structural ambiguities in this compound derivatives?

Level: Basic

Methodological Answer:

Structural confirmation requires a combination of techniques:

- NMR spectroscopy : H and C NMR can identify substituents (e.g., methyl groups at C5/C7) and confirm the benzofuran scaffold. For example, methyl protons typically resonate at δ 2.35–2.93 ppm in CDCl .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHO for the parent compound).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and stereoelectronic effects, critical for confirming regioisomers .

For overlapping signals, use 2D NMR (COSY, HSQC) or deuterated solvents (e.g., DMSO-d) to enhance resolution.

How can contradictory reports on the biological activity of this compound be systematically addressed?

Level: Advanced

Methodological Answer:

Discrepancies in bioactivity studies (e.g., antimicrobial vs. null effects) often arise from:

- Concentration-dependent effects : Conduct dose-response assays (e.g., MIC values) across a wide range (1–100 μM).

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls.

- Structural analogs : Compare activity with related compounds (e.g., 5-methylfuranmethanol derivatives) to isolate pharmacophores .

Longitudinal studies (as in presenteeism research ) can model temporal effects, such as delayed cytotoxicity. Use structural equation modeling (SEM) to analyze mediating variables (e.g., oxidative stress markers).

What strategies are effective for enhancing the solubility of this compound in polar solvents for in vitro assays?

Level: Basic

Methodological Answer:

- Co-solvent systems : Use methanol/water mixtures (e.g., 1:2 v/v) or DMSO (≤1% final concentration) to dissolve hydrophobic derivatives .

- Derivatization : Introduce polar groups (e.g., hydroxyls via oxidation or glycosylation) to improve aqueous solubility.

- Sonication : Ultrasonic treatment in methanol (10–20 min) disrupts aggregates, as seen in nanoparticle dispersion protocols .

How can researchers design experiments to evaluate the antioxidant mechanisms of this compound?

Level: Advanced

Methodological Answer:

- Radical scavenging assays : Use DPPH or ABTS assays to quantify free radical neutralization. Compare IC values with ascorbic acid controls.

- Electrochemical analysis : Cyclic voltammetry identifies redox potentials, correlating with antioxidant capacity.

- Cellular models : Measure ROS levels (e.g., via DCFH-DA probes) in human cell lines (e.g., HEK293) under oxidative stress (HO induction) .

For mechanistic insights, employ molecular docking to predict interactions with antioxidant enzymes (e.g., SOD, catalase).

What computational tools are recommended for modeling the electronic properties of this compound?

Level: Advanced

Methodological Answer:

- DFT calculations : Gaussian or ORCA software can optimize geometry and compute HOMO-LUMO gaps, predicting reactivity.

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., methanol solvation shells) using GROMACS.

- Crystallographic software : SHELXD/SHELXE resolve charge density maps for electron-deficient aromatic systems .

How should researchers handle conflicting crystallographic data for this compound derivatives?

Level: Advanced

Methodological Answer:

- Validation tools : Use CheckCIF/PLATON to identify symmetry or displacement parameter errors.

- Twinned data refinement : SHELXL’s TWIN/BASF commands model twin domains in low-symmetry crystals .

- Cross-validation : Compare results with ORTEP-III graphical models to ensure bond-length/angle consistency .

What are best practices for synthesizing and characterizing novel analogs of this compound?

Level: Basic

Methodological Answer:

- Scaffold diversification : Employ cross-coupling (Suzuki, Heck) to introduce aryl/vinyl groups at C2.

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC for polar derivatives.

- Spectroscopic libraries : Build a database of H NMR shifts for common substituents (e.g., methoxy: δ 3.78–3.81 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.